molecular formula C9H16ClF2NO2 B14002313 Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride

Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride

Cat. No.: B14002313
M. Wt: 243.68 g/mol
InChI Key: WKDMKCSBYFWLGA-HHQFNNIRSA-N
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Description

Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride is a chemical compound with the molecular formula C9H16ClF2NO2 and a molecular weight of 243.6786 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride typically involves the reaction of ethyl 5,5-difluoro-2-oxocyclohexanecarboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl cis-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride include other substituted cyclohexane derivatives, such as:

  • Ethyl cis-2-amino-5-fluoro-cyclohexanecarboxylate
  • Ethyl cis-2-amino-5,5-dichloro-cyclohexanecarboxylate
  • Ethyl trans-2-amino-5,5-difluoro-cyclohexanecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. The presence of the difluoro groups and the cis configuration can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H16ClF2NO2

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl (1R,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12;/h6-7H,2-5,12H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

WKDMKCSBYFWLGA-HHQFNNIRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CC[C@@H]1N)(F)F.Cl

Canonical SMILES

CCOC(=O)C1CC(CCC1N)(F)F.Cl

Origin of Product

United States

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